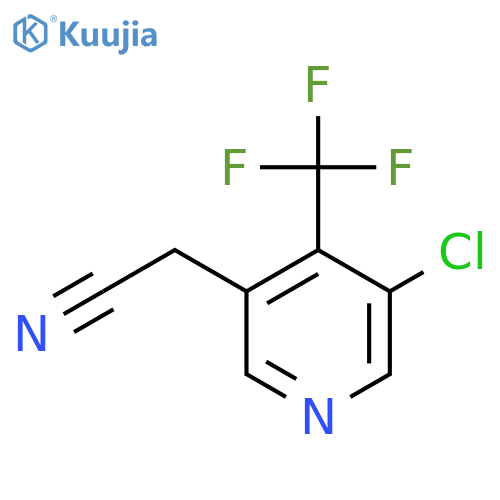Cas no 1805665-07-9 (3-Chloro-4-(trifluoromethyl)pyridine-5-acetonitrile)

1805665-07-9 structure
商品名:3-Chloro-4-(trifluoromethyl)pyridine-5-acetonitrile
CAS番号:1805665-07-9
MF:C8H4ClF3N2
メガワット:220.578970909119
CID:4903347
3-Chloro-4-(trifluoromethyl)pyridine-5-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-4-(trifluoromethyl)pyridine-5-acetonitrile
-
- インチ: 1S/C8H4ClF3N2/c9-6-4-14-3-5(1-2-13)7(6)8(10,11)12/h3-4H,1H2
- InChIKey: MQHKJQWTNACKBY-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=CC(CC#N)=C1C(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 245
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 36.7
3-Chloro-4-(trifluoromethyl)pyridine-5-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029009334-1g |
3-Chloro-4-(trifluoromethyl)pyridine-5-acetonitrile |
1805665-07-9 | 95% | 1g |
$2,981.85 | 2022-04-01 | |
| Alichem | A029009334-250mg |
3-Chloro-4-(trifluoromethyl)pyridine-5-acetonitrile |
1805665-07-9 | 95% | 250mg |
$1,058.40 | 2022-04-01 |
3-Chloro-4-(trifluoromethyl)pyridine-5-acetonitrile 関連文献
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
1805665-07-9 (3-Chloro-4-(trifluoromethyl)pyridine-5-acetonitrile) 関連製品
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量